(1-(3-fluoro-4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanamine
Overview
Description
(1-(3-fluoro-4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanamine is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-fluoro-4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanamine typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 3-fluoro-4-methoxybenzyl azide and propargylamine.
Click Chemistry: The key step involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as “click chemistry,” to form the triazole ring. The reaction is carried out under mild conditions, typically in the presence of a copper(I) catalyst, such as copper(I) iodide, and a ligand, such as sodium ascorbate, in a solvent like dimethyl sulfoxide (DMSO) or water.
Purification: The resulting product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1-(3-fluoro-4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the triazole ring or the benzyl group.
Substitution: The fluoro and methoxy groups on the benzyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
(1-(3-fluoro-4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (1-(3-fluoro-4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, while the fluoro and methoxy groups can enhance binding affinity and selectivity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(1-(3-fluoro-4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)ethanamine: Similar structure with an ethyl group instead of a methylene group.
(1-(3-fluoro-4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)propanamine: Similar structure with a propyl group instead of a methylene group.
(1-(3-fluoro-4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)butanamine: Similar structure with a butyl group instead of a methylene group.
Uniqueness
(1-(3-fluoro-4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanamine is unique due to its specific combination of a fluoro and methoxy-substituted benzyl group with a triazole ring
Properties
IUPAC Name |
[1-[(3-fluoro-4-methoxyphenyl)methyl]triazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4O/c1-17-11-3-2-8(4-10(11)12)6-16-7-9(5-13)14-15-16/h2-4,7H,5-6,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTTWOUJBRQQTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=C(N=N2)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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